4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride” includes a piperidine ring, a furan ring, and a thiol group. The presence of these functional groups could influence the compound’s reactivity and potential applications.Scientific Research Applications
Chemical Synthesis and Pharmacological Evaluation
A novel series of compounds related to 4-[(Furan-2-ylmethyl)sulfanyl]methyl)piperidine were synthesized and evaluated for their antidepressant and antianxiety activities. Specifically, compounds derived from 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine were investigated for their pharmacological effects using behavioral tests in mice. Some derivatives exhibited significant reductions in immobility times and demonstrated antianxiety properties, pointing to potential therapeutic applications in mood disorders (Kumar et al., 2017).
Inhibition of Tumor Necrosis Factor and Matrix Metalloproteinases
Another study focused on the synthesis of 4-alkynyloxy phenyl sulfanyl, sulfinyl, and sulfonyl alkyl and piperidine-4-carboxylic acid hydroxamides, investigating their activities as inhibitors of tumor necrosis factor-α (TACE) and matrix metalloproteinases (MMPs). This research highlighted the potential of such compounds, including those structurally related to 4-[(Furan-2-ylmethyl)sulfanyl]methyl)piperidine, in the treatment of inflammatory diseases and cancer by modulating key enzymes involved in these pathological processes (Venkatesan et al., 2004).
Analytical and Spectral Studies
The analytical and spectral properties of compounds containing furan rings, such as Ethyl 5-(piperidin-1-yl-methyl)furan-2-carboxylate, were explored. This work contributed to a better understanding of the structural characteristics and potential chemical behavior of furan-containing ligands, including those related to 4-[(Furan-2-ylmethyl)sulfanyl]methyl)piperidine, which may have implications in the design of new drugs and materials (Patel, 2020).
Mechanism of Action
The mechanism of action of “4-([(Furan-2-ylmethyl)sulfanyl]methyl)piperidine hydrochloride” is not specified in the search results. Its potential biological and pharmacological activities suggest that it might interact with biological targets in a specific manner.
Safety and Hazards
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanylmethyl)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS.ClH/c1-2-11(13-7-1)9-14-8-10-3-5-12-6-4-10;/h1-2,7,10,12H,3-6,8-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZAGZLYYJEGGV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CSCC2=CC=CO2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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